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O-4-Methylthymine

DNA damage mutagenesis translesion synthesis

O-4-Methylthymine (CAS 25902-89-0), also designated O⁴-methylthymine or 4-methoxy-5-methyl-2(1H)-pyrimidinone, is a synthetic methylated thymine analog in which a methyl group is covalently attached to the O4 exocyclic oxygen of thymine. It is classified as a methylthymine and an aromatic ether, and is recognized as a human metabolite produced through endogenous or exogenous alkylation of DNA.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 25902-89-0
Cat. No. B1207040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-4-Methylthymine
CAS25902-89-0
SynonymsO-4-methylthymine
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)OC
InChIInChI=1S/C6H8N2O2/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9)
InChIKeyNWUTZAVMDAGNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-4-Methylthymine (CAS 25902-89-0): A Defined DNA Alkylation Lesion for Mutagenesis and Repair Research


O-4-Methylthymine (CAS 25902-89-0), also designated O⁴-methylthymine or 4-methoxy-5-methyl-2(1H)-pyrimidinone, is a synthetic methylated thymine analog in which a methyl group is covalently attached to the O4 exocyclic oxygen of thymine [1][2]. It is classified as a methylthymine and an aromatic ether, and is recognized as a human metabolite produced through endogenous or exogenous alkylation of DNA [2]. As one of the principal promutagenic lesions induced by N-nitroso methylating agents, O-4-methylthymine serves as a site-specific molecular probe for studying the mechanisms of alkylation-induced mutagenesis, translesion DNA synthesis, and DNA repair enzyme specificity [1].

Why O-4-Methylthymine Cannot Be Replaced by Other Methylthymine Isomers or O⁶-Methylguanine in DNA Damage Studies


Although several O-methylated DNA bases are formed by alkylating agents, their biological consequences diverge dramatically. The positional isomers O⁴-methylthymine and O²-methylthymine exhibit opposite mutagenic outcomes despite sharing the same chemical formula: O⁴-MeT is highly mutagenic, directing frequent guanine misinsertion, whereas O²-MeT is predominantly nonmutagenic [1]. Similarly, the repair efficiency of O⁴-methylthymine by human O⁶-alkylguanine-DNA alkyltransferase (MGMT) is approximately three orders of magnitude lower than that of O⁶-methylguanine, meaning that lesion persistence in genomic DNA differs vastly between these two adducts [2]. These functional disparities—rooted in distinct hydrogen-bonding geometries, polymerase active-site accommodations, and repair enzyme recognition—mean that substituting any in-class analog for O-4-methylthymine will yield quantitatively and qualitatively different experimental results, rendering cross-compound substitution scientifically invalid without explicit re-validation.

O-4-Methylthymine: Comparator-Anchored Quantitative Evidence for Scientific Selection


O4-Methylthymine vs O2-Methylthymine — Divergent Mutagenic Patterns in Human Polymerase η Bypass

Computational and experimental analyses reveal a qualitative dichotomy between the two O-methylthymine positional isomers. O⁴-methylthymine (O4-Me-T) consistently directs guanine misinsertion during replication by human polymerase η (pol η), forming two stable hydrogen bonds with an opposing dGTP in the pol η active site. In contrast, O²-methylthymine (O2-Me-T) is primarily nonmutagenic; its aberrant methyl group on the minor groove side forces a syn glycosidic orientation that precludes a stable ternary complex with dGTP, thereby preventing mutagenic bypass [1]. This functional divergence occurs despite both lesions identically altering the Watson-Crick binding face of thymine [1].

DNA damage mutagenesis translesion synthesis

Repair of O4-Methylthymine by Human MGMT Is ~5,500-Fold Slower Than Repair of O6-Methylguanine

Purified human O⁶-alkylguanine-DNA alkyltransferase (MGMT) repairs O⁶-methylguanine (O6-MeGua) with a second-order rate constant of 1.0 × 10⁹ M⁻¹ min⁻¹, whereas it repairs O⁴-methylthymine (O4-MeThy) at only 1.8 × 10⁵ M⁻¹ min⁻¹, representing an approximately 5,500-fold difference in catalytic efficiency [1]. An independent competitive inactivation assay using synthetic oligonucleotide substrates confirmed that human MGMT repairs O4-MeT approximately 35-fold less efficiently than O6-MeG [2]. In vivo, wild-type human AGT repairs m⁶G approximately 5,000-fold more efficiently than m⁴T [3].

DNA repair MGMT alkyltransferase kinetics

O4-Methylthymine Preferentially Forms Mutagenic T·G Mispairs ≥10-Fold Over Non-Mutagenic T·A Pairs

In a defined-sequence primer extension assay using a 25mer oligonucleotide containing a single site-specifically incorporated O⁴-methylthymine (m4T), the mutagenic m4T·G mispair was formed at least 10-fold more frequently than the non-mutagenic m4T·A pair, as determined by second-order rate constants K(app)m and V(rel)max [1]. Furthermore, extension beyond the lesion under kinetic conditions occurred exclusively with the m4T·G terminus and not with m4T·A, confirming that the lesion commits to T→C transition mutations during replication [1]. No evidence was found for m4T·C or m4T·T pair formation [1].

base pairing specificity replication fidelity kinetic analysis

O4-Alkylthymine Directs dGMP Incorporation with Near-Unity Mutagenic Efficiency, Unlike O2- and 3-Alkylthymine

When poly(dT) templates containing O²-, 3-, or O⁴-methylthymine were used to program DNA synthesis by E. coli DNA polymerase I and mammalian DNA polymerase α, only O⁴-alkylthymine directed incorporation of dGMP with a mutagenic efficiency approaching unity (i.e., near 100% misincorporation at the lesion site) [1]. O²-alkylthymine exhibited a 'very much lower, but nonetheless significant' mutagenic efficiency, while 3-alkylthymine produced no detectable misincorporation errors with either DNA polymerase [1]. This hierarchy—O4 >> O2 > 3 (undetectable)—was consistent across both prokaryotic and eukaryotic replicative polymerases tested [1].

DNA polymerase miscoding alkylthymine nucleotide incorporation

O4-Methylthymine Is 3–6-Fold More Mutagenic Than O6-Methylguanine in Mammalian Cells and Escapes Repair

An intrachromosomal shuttle vector assay in Chinese hamster ovary (CHO) cells compared single O⁴-methylthymine (O4MeThy) and O⁶-methylguanine (O6MeGua) lesions at identical genomic positions. O4MeThy induced 28–50% mutation frequency in alkyltransferase-deficient (mex⁻) cells and 22–42% in repair-proficient (mex⁺) cells, with all mutations being T→C transitions [1]. In stark contrast, O6MeGua induced only 7–8.5% mutations in mex⁻ cells and was not detectably mutagenic in mex⁺ cells, indicating efficient repair [1]. Critically, O4MeThy was not repaired to a significant extent by alkyltransferase or any other mammalian repair enzyme in either cell background [1].

mammalian mutagenesis alkyltransferase DNA repair shuttle vector

Engineered MGMT Mutant Achieves 75-Fold Enhanced Relative Specificity for O4-Methylthymine Over O6-Methylguanine

Random sequence mutagenesis and functional complementation screening of human MGMT yielded mutant 56-8 (C150Y, S152R, A154S, V155G, N157T, V164M, E166Q, A170T), which exhibited a second-order rate constant for O⁴-methylthymine (m4T) repair up to 11.5-fold greater than that of wild-type (WT) MGMT [1]. The relative substrate specificity ratio k(m4T)/k(m6G) for mutant 56-8 was as much as 75-fold greater than that of WT MGMT [1]. In competition experiments with both m4T and m6G substrates present, the mutant was 277-fold more sensitive to inhibition by m4T than WT MGMT, confirming a profound shift in substrate preference [1].

protein engineering MGMT mutant substrate specificity DNA repair

O-4-Methylthymine: Evidence-Backed Research and Industrial Application Scenarios


Site-Specific Mutagenesis for T→C Transition Induction in Defined DNA Sequences

O-4-methylthymine-containing oligonucleotides, synthesized via modified solid-phase protocols that accommodate the alkali-lability of the O4-alkyl group, can be incorporated at predetermined sites in plasmid or viral DNA to induce T→C transition mutations with predictable high frequency [1][2]. The ≥10-fold preferential formation of m4T·G mispairs and near-unity mutagenic efficiency of dGMP incorporation opposite O4-MeT ensure robust, reproducible mutation yields [1][2]. This approach is routinely used for structure-function studies of genes and for constructing defined mutant libraries.

Screening and Characterization of MGMT Inhibitors and Engineered Alkyltransferase Variants

Because wild-type human MGMT repairs O4-methylthymine approximately 5,000-fold less efficiently than O6-methylguanine, O4-MeT serves as the discriminating substrate for identifying MGMT mutants with altered lesion specificity [3][4]. The 75-fold enhancement in relative m4T/m6G specificity achieved with mutant 56-8 demonstrates the utility of O4-MeT in directed evolution campaigns [5]. Additionally, compounds that sensitize cells to alkylating chemotherapy can be evaluated by measuring O4-MeT repair persistence, since this lesion naturally evades endogenous repair [3].

Translesion Synthesis Polymerase Bypass Studies

O4-methylthymine is a model lesion for dissecting the mechanisms by which Y-family and other translesion synthesis (TLS) polymerases (e.g., human pol η, pol κ, pol ι) bypass alkylation damage. The lesion's ability to form stable hydrogen bonds with incoming dGTP in the pol η active site—while requiring water-mediated hydrogen bonding for dATP insertion—provides a structurally defined system for computational and biochemical investigation of TLS fidelity [6]. The stark contrast in bypass outcome between O4-MeT (mutagenic) and O2-MeT (nonmutagenic) further enables comparative mechanistic studies [6].

Chemical Carcinogenesis Modeling and DNA Adductomics

O4-methylthymine is a biologically relevant DNA adduct formed by N-nitroso compounds, including tobacco-specific nitrosamines and chemotherapeutic alkylating agents. Its resistance to mammalian DNA repair enzymes, demonstrated by persistent 22–42% mutation frequency even in alkyltransferase-proficient CHO cells, makes it a critical biomarker for cumulative alkylation damage in carcinogenesis studies [7]. Quantitative detection of O4-MeT in genomic DNA from human liver and leukocytes has been reported, supporting its use as an adductomic endpoint in exposure biology [7].

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